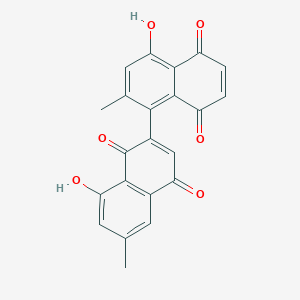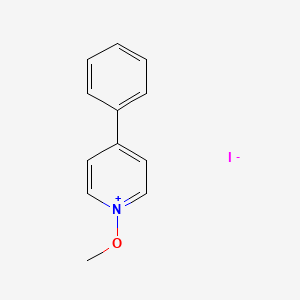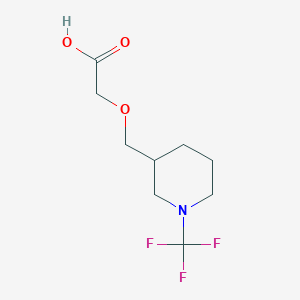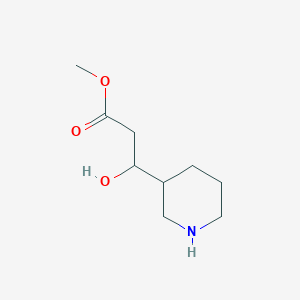
4-Ethenyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-2(1H)-pyridinone is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2(1H)-pyridinone can be achieved through various methods. One common approach involves the reaction of 2-pyridone with acetylene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-Ethenyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridinones, aldehydes, carboxylic acids, and saturated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Ethenyl-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-Ethenyl-2(1H)-pyridinone exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the pyridinone ring can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity, making it a versatile molecule in different applications.
類似化合物との比較
Similar Compounds
4-Hydroxy-2(1H)-quinolone: Similar in structure but with a hydroxyl group instead of an ethenyl group.
2-Aminothiazole: Another heterocyclic compound with different functional groups and properties.
4-Vinylguaiacol: Contains a vinyl group and a methoxyphenol moiety, showing different reactivity and applications.
Uniqueness
4-Ethenyl-2(1H)-pyridinone is unique due to its combination of the ethenyl group and the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
395681-48-8 |
|---|---|
分子式 |
C7H7NO |
分子量 |
121.14 g/mol |
IUPAC名 |
4-ethenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-4-8-7(9)5-6/h2-5H,1H2,(H,8,9) |
InChIキー |
HBMHMDPAZWCIDM-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=O)NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
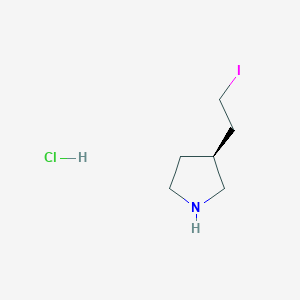
![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)




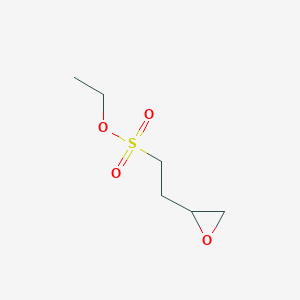
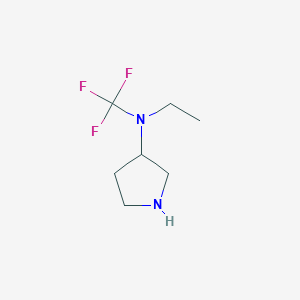
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)
